![molecular formula C17H16N2O3S B3137471 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439096-05-6](/img/structure/B3137471.png)
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one
Vue d'ensemble
Description
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one, also known as MI-219, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one binds to the hydrophobic pocket of MDM2, which is responsible for binding to p53. This binding prevents MDM2 from interacting with p53, allowing p53 to accumulate and become active. Activated p53 can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in mouse xenograft models. 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has a high selectivity for cancer cells and does not affect normal cells. It has also been shown to enhance the activity of other anticancer drugs, such as cisplatin and doxorubicin.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high selectivity for cancer cells and does not affect normal cells. 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has also been shown to enhance the activity of other anticancer drugs. However, 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has some limitations. It has poor solubility in water, which can make it difficult to use in experiments. 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has shown promising results in preclinical studies and is currently undergoing clinical trials. However, there are still several areas of research that need to be explored. Some future directions for 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one research include:
1. Developing more effective formulations of 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one to improve its solubility and half-life.
2. Investigating the potential of 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one in combination with other anticancer drugs.
3. Studying the mechanism of resistance to 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one and developing strategies to overcome it.
4. Investigating the potential of 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one in other types of cancer.
5. Conducting clinical trials to evaluate the safety and efficacy of 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one in humans.
Conclusion:
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. It inhibits the activity of MDM2, allowing p53 to become active and induce cell cycle arrest and apoptosis in cancer cells. 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has several advantages for lab experiments, but also has some limitations. Future research on 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one should focus on improving its solubility and half-life, investigating its potential in combination with other anticancer drugs, and conducting clinical trials to evaluate its safety and efficacy in humans.
Applications De Recherche Scientifique
1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has been extensively studied for its anticancer activity. It has been shown to inhibit the activity of MDM2, which is a negative regulator of the tumor suppressor protein p53. By inhibiting MDM2, 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one can activate p53 and induce cell cycle arrest and apoptosis in cancer cells. 1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one has been tested in various cancer cell lines and has shown potent activity against several types of cancer, including breast, lung, colon, and prostate cancer.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-(4-methylphenyl)sulfonyl-1H-imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-12-3-7-14(8-4-12)19-11-16(18-17(19)20)23(21,22)15-9-5-13(2)6-10-15/h3-11H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLBUJLDVYJVNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(NC2=O)S(=O)(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Chlorophenyl)-3-[6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]urea](/img/structure/B3137400.png)
![N-(9-cyano-1-methyl-1H-benzo[f]indol-4-yl)-N'-phenylurea](/img/structure/B3137403.png)
![4-(2-fluorophenyl)-2-(methylsulfanyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3137411.png)
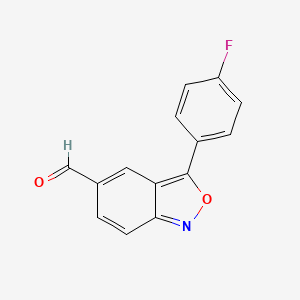
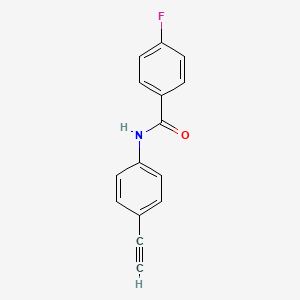
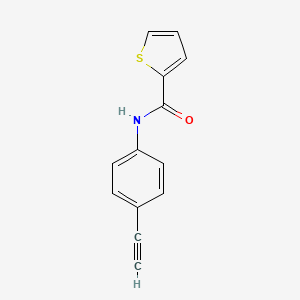
![2,2,2-trifluoro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B3137433.png)
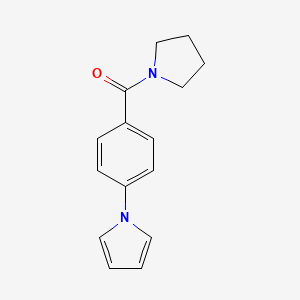
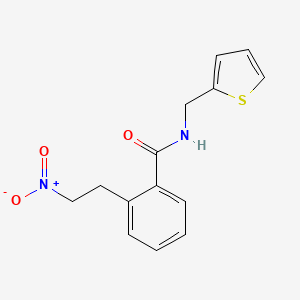

![Ethyl 2-[1-(4-aminophenyl)-4-piperidinyl]acetate](/img/structure/B3137480.png)
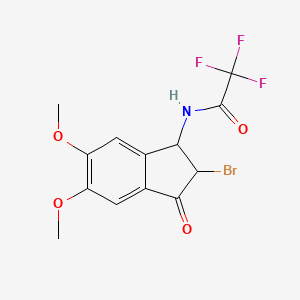
![4-fluoro-N-[4-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3137503.png)
![N-[4-(1-hexynyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3137511.png)